4-Bromo-5-fluorothiophene-2-carbaldehyde
Description
4-Bromo-5-fluorothiophene-2-carbaldehyde is a halogenated heteroaromatic aldehyde featuring a thiophene backbone substituted with bromine and fluorine at positions 4 and 5, respectively, and a formyl group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its reactive aldehyde moiety and electron-withdrawing substituents, which make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional polymers.
Properties
Molecular Formula |
C5H2BrFOS |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
4-bromo-5-fluorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrFOS/c6-4-1-3(2-8)9-5(4)7/h1-2H |
InChI Key |
NJMIFTWJTPGBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluorothiophene-2-carbaldehyde can be achieved through several methods One common approach involves the halogenation of thiophene derivativesThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination .
Industrial Production Methods
Industrial production of 4-Bromo-5-fluorothiophene-2-carbaldehyde may involve large-scale halogenation and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position is susceptible to nucleophilic substitution under specific conditions. This reactivity is comparable to other brominated thiophene derivatives.
Example Reaction Pathway (Suzuki Coupling):
Aldehyde-Specific Reactions
The aldehyde group at the 2-position participates in typical carbonyl chemistry, including condensations, reductions, and oxidations.
Key Reactions:
-
Oxime Formation:
Reacts with hydroxylamine hydrochloride in ethanol to yield the corresponding oxime, as demonstrated for methyl 5-formylthiophene-2-carboxylate (e.g., 60–72% yields under reflux) . -
Reduction to Alcohol:
Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) reduces the aldehyde to a primary alcohol.
| Reaction | Reagents | Yield | Conditions |
|---|---|---|---|
| Oxime Formation | NHOH·HCl, pyridine, EtOH | 60–72% | Reflux, 2–3 hours |
| Aldol Condensation | Base (e.g., NaOH), ketone/aldehyde | Variable | Room temperature or mild heating |
Electrophilic Aromatic Substitution
The electron-withdrawing effects of fluorine and bromine direct electrophiles to specific positions on the thiophene ring.
-
Nitration:
Nitration occurs preferentially at the 3-position (relative to bromine) due to meta-directing effects of halogens. -
Halogenation:
Further halogenation (e.g., chlorination) is unlikely under standard conditions due to steric and electronic deactivation.
Bromine-Fluorine Exchange
Fluorine’s strong electronegativity stabilizes the ring but limits direct displacement. Bromine can be selectively replaced via:
-
Metal-Halogen Exchange:
Organomagnesium or lithium reagents target bromine for substitution while retaining fluorine .
Aldehyde Oxidation/Decarboxylation
-
Oxidation to Carboxylic Acid:
KMnO or CrO oxidizes the aldehyde to 4-bromo-5-fluorothiophene-2-carboxylic acid. -
Strecker Synthesis:
Reaction with NH and KCN forms α-aminonitriles, useful in amino acid synthesis .
Stability and Reactivity Considerations
-
Thermal Stability:
Decomposes above 200°C; storage at 2–8°C recommended. -
Light Sensitivity:
The aldehyde group may undergo photoxidation; store in amber vials.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-fluorothiophene-2-carbaldehyde serves as a crucial building block in the synthesis of pharmaceutical compounds. The presence of both bromine and fluorine atoms enhances its biological activity and allows for the development of novel drug candidates.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. Compounds similar to 4-Bromo-5-fluorothiophene-2-carbaldehyde have shown efficacy against various cancer cell lines, including breast and lung cancers. For instance, studies have demonstrated that halogenated thiophenes can inhibit tubulin polymerization, which is critical for cancer cell proliferation .
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Similar thiophene derivatives have demonstrated effectiveness against Escherichia coli, suggesting that 4-Bromo-5-fluorothiophene-2-carbaldehyde may possess comparable properties due to its structural similarities .
Organic Synthesis
In organic chemistry, 4-Bromo-5-fluorothiophene-2-carbaldehyde is utilized as an intermediate in the synthesis of more complex molecules. Its aldehyde functional group allows it to participate in various reactions, including nucleophilic additions and condensation reactions.
Synthesis of Novel Compounds
The compound can be employed in the synthesis of fluorinated pyrrole derivatives, which are known for their potential therapeutic applications. The incorporation of the thiophene ring into these compounds enhances their pharmacological profiles .
Materials Science
4-Bromo-5-fluorothiophene-2-carbaldehyde finds applications in materials science, particularly in the development of advanced materials such as polymers and organic semiconductors.
Conductive Polymers
The unique electronic properties imparted by the bromine and fluorine substituents make this compound suitable for use in conductive polymers. These materials are essential for applications in organic electronics, including solar cells and light-emitting diodes (LEDs) .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of a series of thiophene derivatives, including those derived from 4-Bromo-5-fluorothiophene-2-carbaldehyde. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 0.57 μM to 1.12 μM, highlighting the compound's potential as an anticancer agent .
Case Study 2: Synthesis of Fluorinated Derivatives
Another study focused on synthesizing fluorinated pyrrole analogues using 4-Bromo-5-fluorothiophene-2-carbaldehyde as a starting material. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts, demonstrating the importance of halogen substitution in drug design .
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluorothiophene-2-carbaldehyde involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s biological activities are attributed to its ability to modulate specific pathways, such as inhibiting inflammatory mediators or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Thiophene-Based Analogues
The following table highlights key thiophene-derived analogues and their distinguishing features:
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Fluorine (in the main compound) enhances electrophilicity at the aldehyde group compared to methyl or ethyl substituents, facilitating nucleophilic additions .
- Steric Hindrance : Bulky groups like phenyl (in 5-Bromo-4-phenylthiophene-2-carbaldehyde) may reduce reactivity but improve stability in cross-coupling reactions .
Furan-Based Analogues
Furan derivatives with similar substitution patterns exhibit distinct electronic properties due to the oxygen atom in the ring:
Key Observations:
Physicochemical Properties Comparison
Key Observations:
Research and Application Insights
- Pharmaceutical Intermediates : Thiophene- and furan-carbaldehydes are pivotal in synthesizing kinase inhibitors and antibacterial agents. For example, 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde is used in kinase inhibitor development .
- Material Science : The electron-deficient nature of bromo-fluoro-thiophene derivatives makes them suitable for organic semiconductors .
Biological Activity
4-Bromo-5-fluorothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, supported by various research findings and data tables.
Chemical Structure and Properties
4-Bromo-5-fluorothiophene-2-carbaldehyde features a thiophene ring with bromine and fluorine substituents, which can influence its reactivity and biological interactions. The presence of these halogens often enhances the compound's lipophilicity and affects its binding affinity to biological targets.
Synthesis of 4-Bromo-5-Fluorothiophene-2-Carbaldehyde
The synthesis of this compound typically involves halogenation reactions followed by formylation processes. Various synthetic routes have been explored, including:
- Halogenation : Utilizing bromine and fluorine sources to introduce the respective halogens onto the thiophene ring.
- Formylation : Applying methods such as the Vilsmeier-Haack reaction to convert thiophene derivatives into carbaldehydes.
These synthetic strategies allow for the preparation of derivatives that may exhibit varying biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of thiophene compounds, including 4-bromo-5-fluorothiophene-2-carbaldehyde, exhibit notable antimicrobial properties. A study indicated that compounds with similar structures showed moderate to excellent antibacterial activity against Escherichia coli and other pathogens. The IC50 values for these compounds were reported as follows:
| Compound | IC50 (μg/mL) | Activity Type |
|---|---|---|
| 4-Bromo-5-fluorothiophene-2-carbaldehyde | 56.5 | Antibacterial |
| 2-Chloro-5-(4-methoxyphenyl) thiophene | 51.4 | Antibacterial |
These findings suggest that the introduction of halogen substituents can enhance the antibacterial efficacy of thiophene derivatives .
Antioxidant Activity
In addition to antimicrobial properties, studies have highlighted the antioxidant potential of thiophene derivatives. For instance, several compounds were screened for nitric oxide scavenging activity, demonstrating significant antioxidant effects at varying concentrations. The data indicated that certain structural modifications could lead to improved antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of thiophene derivatives, including 4-bromo-5-fluorothiophene-2-carbaldehyde, against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased electrophilicity .
- Antioxidant Properties Investigation : Another research focused on the antioxidant activities of synthesized thiophenes, revealing that those with specific substituent patterns displayed superior scavenging abilities against free radicals .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds might interact with key biological targets such as enzymes involved in oxidative stress pathways, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 4-bromo-5-fluorothiophene-2-carbaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation and formylation of thiophene derivatives. For example:
- Step 1: Bromination of 5-fluorothiophene-2-carbaldehyde using NBS (N-bromosuccinimide) in DMF at 0–5°C to introduce bromine at the 4-position .
- Step 2: Optimization of reaction time (6–12 hours) and stoichiometry (1.1–1.3 eq Br₂ equivalents) to minimize side products like di-brominated species.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters:
Q. How is the compound characterized spectroscopically, and what are the key spectral markers?
Methodological Answer:
- NMR (¹H/¹³C):
- IR: Strong C=O stretch at ~1680 cm⁻¹ and C-Br stretch at 550–600 cm⁻¹ .
- Mass Spectrometry: Molecular ion peak at m/z 223 (M⁺) with isotopic pattern confirming bromine .
Validation: Cross-reference data with analogous compounds like 5-bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1) to resolve ambiguities .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular structures?
Methodological Answer:
- X-ray Diffraction: Use SHELXL for refinement to determine bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (thiophene-aldehyde plane: 15–25°) .
- Data Contradictions: Discrepancies in reported melting points (e.g., 58–60°C vs. 46–49°C for similar benzaldehydes) may arise from polymorphism or impurities. Triangulate with DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) .
- Case Study: For 4-chloro-2-fluorobenzaldehyde, SHELX refinement resolved conflicting reports on halogen positioning .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the thiophene ring?
Methodological Answer:
- Electronic Effects: Fluorine at C5 directs electrophiles to C4 via deactivation of adjacent positions. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .
- Experimental Design:
- Yield vs. Selectivity Trade-offs: Higher temperatures (>30°C) favor bromination but reduce regioselectivity by 15–20% .
Q. How do computational methods predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
